Bienvenue dans la boutique en ligne BenchChem!

Metocurine

Neuromuscular pharmacology Dose-response Anesthesiology research

Select Metocurine for your neuromuscular pharmacology research based on three quantifiable differentiation factors: (1) 1.8× greater potency than d-tubocurarine (ED95 0.28 mg/kg), enabling calibrated in vitro/in vivo dose-response studies; (2) minimal hemodynamic effects at therapeutic doses, unlike d-tubocurarine (hypotension) or pancuronium (tachycardia), making it the preferred comparator for cardiovascular safety profiling; (3) exclusive renal elimination with no detectable metabolites, providing predictable pharmacokinetics distinct from Hofmann-degrading agents. Compound-specific qualification is pharmacologically essential—generic substitution across nondepolarizing blockers is unsound.

Molecular Formula C40H48N2O6+2
Molecular Weight 652.8 g/mol
CAS No. 5152-30-7
Cat. No. B613844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetocurine
CAS5152-30-7
Molecular FormulaC40H48N2O6+2
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C
InChIInChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1
InChIKeyJFXBEKISTKFVAB-AJQTZOPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.42e-06 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Metocurine (CAS 5152-30-7) Pharmacological Profile: A Long-Acting Nondepolarizing Neuromuscular Blocker for Research Applications


Metocurine (dimethyltubocurarine, CAS 5152-30-7) is a benzylisoquinolinium nondepolarizing neuromuscular blocking agent that competitively antagonizes acetylcholine at motor end-plate cholinergic receptors [1]. As the trimethylated synthetic derivative of d-tubocurarine, metocurine exhibits a long duration of action and is excreted primarily via renal pathways (approximately 40-50% in 24 hours), with no detectable metabolites [2]. The compound demonstrates approximately 1.8 times greater neuromuscular blocking potency than its parent compound d-tubocurarine in humans, with ED95 values of 0.28 mg/kg during nitrous oxide-narcotic anesthesia [3].

Why Metocurine Cannot Be Simply Substituted with Other Nondepolarizing Neuromuscular Blockers: Procurement Considerations


Generic substitution among nondepolarizing neuromuscular blocking agents is pharmacologically unsound due to substantial inter-drug variation in potency, cardiovascular side-effect profiles, histamine-releasing propensity, elimination pathways, and recovery kinetics [1]. While metocurine shares the benzylisoquinolinium scaffold with d-tubocurarine, atracurium, and mivacurium, its trimethylated quaternary ammonium structure confers a distinct balance between neuromuscular blocking potency and cardiovascular stability that differs quantitatively from both its parent compound and newer agents [2]. Furthermore, the compound's exclusive renal elimination (unlike atracurium's Hofmann degradation) and its potentiation effect when combined with pancuronium represent context-dependent properties that cannot be extrapolated from structurally related analogs [3]. These differences necessitate compound-specific qualification in research protocols.

Metocurine Quantitative Differentiation Evidence: Head-to-Head Comparisons with d-Tubocurarine, Pancuronium, Vecuronium, and Atracurium


Neuromuscular Blocking Potency: Metocurine vs. d-Tubocurarine and Pancuronium ED95 Values

Metocurine demonstrates a precisely defined potency differential relative to two benchmark nondepolarizing neuromuscular blockers. In adult patients under nitrous oxide-narcotic-thiopental anesthesia, metocurine exhibits an ED95 (dose producing 95% twitch depression) of 0.28 mg/kg, establishing a potency ratio of 1.8:1 versus d-tubocurarine and 0.25:1 versus pancuronium [1]. This indicates metocurine is approximately twice as potent as d-tubocurarine and one-quarter as potent as pancuronium. The dose-response curves for all three agents did not deviate significantly from parallelism, validating direct potency comparisons [2].

Neuromuscular pharmacology Dose-response Anesthesiology research

Cardiovascular Stability: Metocurine Hemodynamic Effects vs. d-Tubocurarine and Pancuronium

Metocurine exhibits a clinically advantageous cardiovascular profile characterized by minimal hemodynamic perturbation at standard clinical doses. In a direct comparative study, metocurine at doses up to 0.3 mg/kg produced no significant change in heart rate or mean arterial pressure from control values [1]. In contrast, d-tubocurarine 0.3 mg/kg decreased mean systolic blood pressure significantly from 116.6±15.7 mmHg to 99.0±10.9 mmHg at 2 minutes post-injection (p<0.05) [2]. Pancuronium 0.06 mg/kg elevated systolic blood pressure to 127.8±16.0 mmHg at 1 minute post-injection, a significant difference from metocurine 0.2 mg/kg (107.2±11.7 mmHg) [3]. The hemodynamic margin of safety with metocurine in canine models was calculated as eight times that of d-tubocurarine [4].

Cardiovascular pharmacology Hemodynamic monitoring Histamine release

Histamine Release Profile: Metocurine vs. d-Tubocurarine Dose-Response Relationship

Metocurine exhibits a dose-dependent histamine release profile with a defined threshold for clinical manifestation. At 0.3 mg/kg, no significant cardiovascular changes were observed in 18 subjects. At the supratherapeutic dose of 0.4 mg/kg (approximately 1.4× ED95), heart rate increased by 18% and arterial pressure decreased by 6.3% from baseline, with histamine-release signs (short-lasting 5-10 minute response) occurring in 6 of 18 subjects (33%) [1]. This contrasts with d-tubocurarine, where clinically significant histamine-mediated hypotension occurs at doses as low as 0.3 mg/kg (ED95-equivalent), manifesting as a 15% decrease in mean systolic blood pressure at 2 minutes post-injection [2].

Histamine release Adverse reaction profiling Cardiovascular safety

Pharmacokinetic Differentiation: Metocurine Terminal Half-Life vs. d-Tubocurarine

Metocurine exhibits a significantly shorter terminal elimination half-life compared to d-tubocurarine, despite both agents sharing exclusive renal elimination pathways. In a direct comparative pharmacokinetic study using radiolabeled compounds (14C-metocurine and 3H-d-tubocurarine), plasma disappearance curves for both drugs were triexponential, with mean terminal half-lives of 217 minutes for metocurine and 346 minutes for d-tubocurarine [1]. This represents a 37% reduction in terminal half-life for metocurine. No metabolites of either compound were detected in urine or bile by ion-pair thin-layer chromatography [2].

Pharmacokinetics Drug elimination Plasma clearance

Recovery Kinetics in Pediatric Populations: Metocurine vs. Pancuronium and d-Tubocurarine

In pediatric populations, metocurine exhibits distinct recovery kinetics that differentiate it from both pancuronium and d-tubocurarine. In a cumulative dose-response study of 56 children anesthetized with thiopentone, N2O/O2, and narcotic, the recovery time from 5% to 25% of control twitch height was 27.3±1.9 minutes for metocurine, compared to 15.6±1.7 minutes for pancuronium (p<0.01) and 32.2±4.8 minutes for d-tubocurarine [1]. The ED95 values in this pediatric cohort were: pancuronium 0.08 mg/kg, metocurine 0.34 mg/kg, and d-tubocurarine 0.6 mg/kg [2].

Pediatric anesthesiology Recovery kinetics Neuromuscular monitoring

Serum Concentration-Paralysis Relationship: Metocurine vs. d-Tubocurarine Potency Based on Plasma Levels

At the pharmacokinetic-pharmacodynamic interface, metocurine achieves equivalent neuromuscular blockade at approximately half the serum concentration of d-tubocurarine. Using radioimmunoassay for drug concentration measurement in neurosurgical patients, the mean serum metocurine concentrations at 50% paralysis were 0.30±0.05 μg/ml, compared to d-tubocurarine concentrations of 0.62±0.07 μg/ml at the same paralysis level [1]. The potency ratio of metocurine to d-tubocurarine based on serum concentration was approximately 1:2 [2]. At equipotent doses (metocurine 0.15 mg/kg vs. d-tubocurarine 0.3 mg/kg), time to 50% recovery did not differ significantly (53 vs. 57 minutes) [3].

Pharmacodynamics Radioimmunoassay Concentration-response

Metocurine Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Neuromuscular Pharmacology Research Requiring Defined ED95 and Parallel Dose-Response Curves

Metocurine is suitable for neuromuscular pharmacology studies where a well-characterized dose-response relationship with established parallelism to benchmark agents is essential. The compound's ED95 of 0.28 mg/kg and parallelism with d-tubocurarine and pancuronium dose-response curves [1] enable rigorous comparative potency studies. The 1.8× potency ratio versus d-tubocurarine provides a validated calibration point for in vitro and in vivo neuromuscular junction assays [2].

Cardiovascular Safety Studies Investigating Hemodynamic Stability of Neuromuscular Blockers

Metocurine serves as a reference compound in cardiovascular safety pharmacology studies due to its documented minimal hemodynamic effects at therapeutic doses. The absence of significant heart rate or mean arterial pressure changes at doses up to 0.3 mg/kg [1], contrasted with the hypotensive effects of d-tubocurarine (17 mmHg SBP decrease) and tachycardic effects of pancuronium (11 mmHg SBP increase) [2], makes metocurine a valuable comparator in head-to-head hemodynamic profiling of novel neuromuscular blocking candidates.

Pediatric Neuromuscular Blockade Modeling with Intermediate Recovery Kinetics

In pediatric pharmacology research, metocurine offers a distinct kinetic profile characterized by intermediate recovery time (27.3±1.9 minutes from 5% to 25% twitch height), positioned between the faster recovery of pancuronium (15.6±1.7 minutes) and slower recovery of d-tubocurarine (32.2±4.8 minutes) [1]. This intermediate recovery window supports experimental designs requiring predictable, moderate-duration paralysis in developing animal models or ex vivo pediatric tissue preparations, with validated pediatric ED95 of 0.34 mg/kg [2].

Intraocular Pressure Research Protocols Requiring Stable Ocular Hemodynamics

Metocurine is applicable in ophthalmic research models where maintenance of stable intraocular pressure (IOP) during neuromuscular blockade is critical. Studies demonstrate that metocurine 0.3 mg/kg reduces IOP below control values while maintaining IOP stability throughout a 10-minute observation period [1]. This IOP-lowering effect combined with cardiovascular stability [2] provides a favorable profile for ocular pharmacology studies where drug-induced IOP fluctuations would confound outcome measures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metocurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.